2-Chloro-5-nitrobenzonitrile
Overview
Description
2-Chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O2. It is a light yellow crystalline powder with a melting point of 105-107°C . This compound is significant in organic synthesis and serves as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
2-Chloro-5-nitrobenzonitrile is known to effectively conjugate with rat glutathione S-transferase (GST) isoenzymes . GST isoenzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds.
Mode of Action
The compound interacts with GST isoenzymes, serving as an alternative model substrate in GST research
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the glutathione metabolic pathway. By interacting with GST isoenzymes, the compound potentially influences the detoxification processes within the cell .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . It’s also a CYP1A2 inhibitor , which could impact its metabolism and bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely tied to its interaction with GST isoenzymes. It serves as a model substrate in GST research, potentially affecting the detoxification processes within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-5-nitrobenzonitrile can be synthesized through the nitration of 2-chlorobenzonitrile. The nitration process involves the reaction of 2-chlorobenzonitrile with a mixture of nitric acid and sulfuric acid at low temperatures . Another method involves the reaction of 2-chlorobenzoyl chloride with alkanesulphonyltrichlorophosphazene at temperatures between 150°C and 190°C .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the nitration of 2-chlorobenzonitrile using nitric acid and sulfuric acid. The reaction is carefully controlled to maintain the desired temperature and prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom ortho to the nitrile group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Ammonia or other nucleophiles under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other suitable reducing agents.
Major Products:
2-Amino-5-nitrobenzonitrile: Formed from nucleophilic substitution with ammonia.
2-Chloro-5-aminobenzonitrile: Formed from the reduction of the nitro group.
Scientific Research Applications
2-Chloro-5-nitrobenzonitrile is used in various scientific research applications, including:
Comparison with Similar Compounds
- 2-Fluoro-5-nitrobenzonitrile
- 1-Chloro-2-nitrobenzene
- 2-Amino-4-chlorobenzonitrile
Comparison: 2-Chloro-5-nitrobenzonitrile is unique due to the presence of both a chlorine atom and a nitro group on the benzene ring, which makes it highly reactive in nucleophilic substitution reactions. Compared to 2-Fluoro-5-nitrobenzonitrile, the chlorine atom in this compound is more prone to substitution reactions . Additionally, the nitro group enhances its reactivity compared to compounds like 1-Chloro-2-nitrobenzene .
Properties
IUPAC Name |
2-chloro-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGILLTVEEBNDOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937137 | |
Record name | 2-Chloro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-02-6 | |
Record name | 2-Chloro-5-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-chloro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016588026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-nitrobenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-chloro-5-nitrobenzonitrile a potentially useful model substrate in glutathione S-transferase (GST) research?
A1: Research suggests that this compound demonstrates favorable characteristics as a potential model substrate for studying GST enzymes. [] Specifically, it exhibits a sustained linear rate of glutathione (GSH) conjugate formation over an extended period compared to the commonly used substrate 1-chloro-2,4-dinitrobenzene. This extended linearity makes it easier to accurately monitor and quantify the enzymatic reaction over time. []
Q2: How do different rat GST isoenzymes interact with this compound?
A2: Studies investigating the enzyme kinetics of four different rat GST isoenzymes (representing three classes) with this compound revealed significant variations in their kinetic parameters (Km, kcat, and kcat/Km). [] Interestingly, all four isoenzymes showed efficient conjugation with this compound, suggesting it might be a broadly applicable substrate for studying various GST forms. []
Q3: Beyond enzyme kinetics, what other research has been conducted on this compound?
A3: Researchers have thoroughly investigated the vibrational characteristics of this compound using laser Raman and FTIR spectroscopy across various physical states (Nujol, KBr, liquid, and vapor). [] By conducting a normal coordinate analysis and employing previously determined force constants, unambiguous vibrational assignments were achieved for all fundamental molecular vibrations. Additionally, this study utilized the observed fundamental frequencies to calculate the molecule's ideal gas state thermodynamic functions across a temperature range of 200-1500 K. []
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